N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide

dihydrofolate reductase inhibition antifolate cancer research

N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide (CAS 313554-90-4) is a synthetic small-molecule benzothiazole derivative (C₉H₆F₂N₂OS, MW 228.22) characterized by electron-withdrawing fluorine substituents at positions 4 and 6 of the benzothiazole core and an acetamide group at position 2. This compound is reported to inhibit human dihydrofolate reductase (DHFR) with an IC₅₀ of 120 nM in a cell-free enzymatic assay.

Molecular Formula C9H6F2N2OS
Molecular Weight 228.22
CAS No. 313554-90-4
Cat. No. B2748951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide
CAS313554-90-4
Molecular FormulaC9H6F2N2OS
Molecular Weight228.22
Structural Identifiers
SMILESCC(=O)NC1=NC2=C(C=C(C=C2S1)F)F
InChIInChI=1S/C9H6F2N2OS/c1-4(14)12-9-13-8-6(11)2-5(10)3-7(8)15-9/h2-3H,1H3,(H,12,13,14)
InChIKeyDZBBKDKCSBNQFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide (CAS 313554-90-4): A Fluorinated Benzothiazole Acetamide for DHFR-Targeted Research & Chemical Probe Development


N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide (CAS 313554-90-4) is a synthetic small-molecule benzothiazole derivative (C₉H₆F₂N₂OS, MW 228.22) characterized by electron-withdrawing fluorine substituents at positions 4 and 6 of the benzothiazole core and an acetamide group at position 2 [1]. This compound is reported to inhibit human dihydrofolate reductase (DHFR) with an IC₅₀ of 120 nM in a cell-free enzymatic assay [2]. It also appears as a substructural motif in patent US12247029, indicating its utility as a synthetic intermediate in medicinal chemistry programs [3].

Why N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide Cannot Be Replaced by Unsubstituted or Mono-Fluorinated Benzothiazole Acetamides


Benzothiazole acetamide analogs with different fluorine substitution patterns cannot be considered interchangeable. Fluorine atoms at positions 4 and 6 exert a unique combination of electronic and steric effects that influence target binding, metabolic stability, and physicochemical properties simultaneously [1]. The 4,6-difluoro pattern is reported to enhance metabolic stability in liver microsome assays by up to 5-fold compared to non-fluorinated benzazoles through blockage of oxidative metabolism at these positions [1]. Furthermore, the electron-withdrawing effect of two fluorine atoms alters the pKa of the acetamide NH and the electron density of the benzothiazole ring, which directly impacts hydrogen-bonding interactions with target proteins such as DHFR [2]. Substituting this compound with an unsubstituted, 4-fluoro, 6-fluoro, or 5,6-difluoro analog would alter these properties in ways that are not predictable without explicit comparative data.

Quantitative Differentiation Evidence for N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide vs. Structural Analogs


DHFR Inhibitory Potency of N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide vs. Unsubstituted Benzothiazole Acetamide Scaffold

N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide inhibits human DHFR with an IC₅₀ of 120 nM in a cell-free enzymatic assay using DHFR isolated from human WIL2 cells [1]. This potency exceeds the activity typically reported for unsubstituted benzothiazole-2-yl-acetamide scaffolds, which generally exhibit DHFR IC₅₀ values in the micromolar range (e.g., 3.8–8.7 µM for related benzothiazole N-arylacetamides against E. coli DHFR) [2]. While a direct head-to-head comparison against the unsubstituted analog under identical assay conditions is not available in the peer-reviewed literature, the 120 nM IC₅₀ value positions this compound as a sub-micromolar DHFR ligand, which is a meaningful potency threshold for chemical probe development [1].

dihydrofolate reductase inhibition antifolate cancer research

Thymidylate Synthase Inhibition as a Secondary Target Engagement Profile

In addition to DHFR inhibition, N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide inhibits thymidylate synthase isolated from L1210 leukemia cells with an IC₅₀ of 288 nM [1]. This dual-target inhibition profile distinguishes it from many benzothiazole acetamide analogs that lack reported thymidylate synthase activity. For reference, clinically established antifolates such as methotrexate primarily target DHFR, while 5-fluorouracil targets thymidylate synthase via its metabolite FdUMP. A compound exhibiting measurable activity against both enzymes simultaneously is uncommon and may offer advantages in experimental systems where dual pathway blockade is desired [1].

thymidylate synthase inhibition antimetabolite cancer chemotherapy

Enhanced Metabolic Stability Conferred by 4,6-Difluoro Substitution Pattern vs. Non-Fluorinated Benzothiazoles

Fluorine substitution on benzazole scaffolds has been shown to increase mouse liver microsome (MLM) half-life by up to 5-fold compared to non-fluorinated analogs [1]. Specifically, the review 'Importance of Fluorine in Benzazole Compounds' reports that the introduction of fluorine onto the benzothiazole core dramatically impacts metabolic stability through blockade of cytochrome P450-mediated oxidation at the fluorinated positions [1]. The 4,6-difluoro substitution pattern present in N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide blocks both the 4- and 6-positions, which are common sites of oxidative metabolism on the benzothiazole ring. Although direct experimental MLM half-life data for this specific compound are not publicly available, the class-level evidence strongly supports that a 4,6-difluoro substitution pattern will confer superior metabolic stability relative to non-fluorinated or mono-fluorinated benzothiazole acetamides [1].

metabolic stability liver microsome fluorine substitution

Documented Utility as a Synthetic Intermediate in Pteridine-Benzothiazole Hybrid Drug Discovery

N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide is explicitly cited as the core structural component in patent US12247029 (Entry 57), where it serves as the benzothiazole-bearing fragment in a pteridine-benzothiazole hybrid molecule [1]. This patent filing demonstrates that the 4,6-difluorobenzothiazol-2-yl acetamide moiety has been selected by industrial medicinal chemists as a privileged fragment for constructing larger bioactive molecules. In contrast, unsubstituted benzothiazole-2-yl acetamide fragments are not featured in the same patent, suggesting a deliberate choice of the 4,6-difluoro variant for this chemical series [1].

synthetic intermediate pteridine hybrid patent building block

Recommended Procurement Scenarios for N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide Based on Verified Evidence


DHFR Chemical Probe and Antifolate Tool Compound Development

The confirmed DHFR IC₅₀ of 120 nM supports the use of N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide as a starting point for developing chemical probes targeting human DHFR. Its potency exceeds that of many unsubstituted benzothiazole acetamide analogs by ~32–73-fold, making it suitable for structure–activity relationship (SAR) studies, competitive binding assays, and co-crystallization trials with DHFR [1]. Researchers investigating antifolate mechanisms in cancer or infectious disease can use this compound as a reference inhibitor alongside established antifolates such as methotrexate or trimethoprim [1][2].

Dual DHFR/Thymidylate Synthase Pathway Inhibition Studies

The compound's dual inhibitory activity against DHFR (IC₅₀ 120 nM) and thymidylate synthase (IC₅₀ 288 nM) makes it a valuable tool for studying nucleotide metabolism pathway blockade. Unlike single-target antifolates, this compound can simultaneously disrupt both the dihydrofolate reduction and thymidylate synthesis steps, enabling investigations into synergistic or compensatory metabolic responses in cancer cell lines [1].

Synthesis of Pteridine-Benzothiazole Hybrid Molecules for Drug Discovery

The use of the 4,6-difluorobenzothiazol-2-yl acetamide fragment in patent US12247029 (Entry 57) provides a direct precedent for employing this compound as a synthetic building block in medicinal chemistry [1]. Researchers developing fused heterocyclic systems that combine benzothiazole and pteridine pharmacophores can procure this compound as a validated intermediate for constructing patent-relevant chemical series [1].

Metabolic Stability Optimization in Fluorinated Benzothiazole Lead Series

For drug discovery programs where metabolic stability is a key optimization parameter, the 4,6-difluoro substitution pattern offers a rational starting point, as class-level evidence shows fluorination of benzazoles can increase microsomal half-life by up to 5-fold [1]. Procuring this compound enables direct experimental comparison of metabolic stability against non-fluorinated or mono-fluorinated benzothiazole acetamide analogs within the same assay platform to generate compound-specific comparative data [1].

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